Perillene

説明

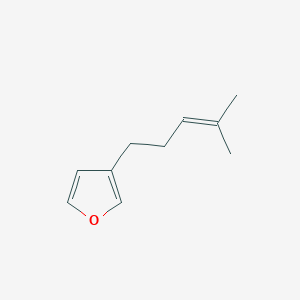

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-methylpent-3-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGKCOFXDHYSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=COC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202167 | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-52-6 | |

| Record name | Perillene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERILLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM4D4646ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Perillene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillene, a naturally occurring monoterpenoid, is a significant constituent of the essential oil of Perilla frutescens. This document provides a comprehensive technical overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and methods of extraction and synthesis. Furthermore, it explores the potential biological activities of this compound, with a focus on its anti-inflammatory properties and the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a monoterpenoid characterized by a furan ring substituted with a 4-methylpent-3-enyl group at the 3-position.[1][2] Its chemical structure is elucidated by its molecular formula, IUPAC name, and various chemical identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 3-(4-methylpent-3-enyl)furan | [1][3][4] |

| Molecular Formula | C₁₀H₁₄O | [1][5] |

| Molecular Weight | 150.22 g/mol | [1][5] |

| CAS Number | 539-52-6 | [1] |

| InChI | InChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3 | [4][5] |

| InChIKey | XNGKCOFXDHYSGR-UHFFFAOYSA-N | [4][5] |

| SMILES | CC(=CCCC1=COC=C1)C | [5] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application in various experimental and developmental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 185-186 °C at 760 mmHg | [6] |

| Density | 0.9017 g/cm³ at 20 °C | |

| Flash Point | 56.11 °C | |

| Solubility | Soluble in ethanol, ether, and other organic solvents. Insoluble in water. | [7] |

| Refractive Index | 1.474 at 20 °C |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.32 | t | 1.6 | H-5 | |

| 7.19 | m | H-2 | ||

| 6.25 | m | H-4 | ||

| 5.15 | t | 7.2 | =CH- | |

| 2.50 | t | 7.5 | -CH₂- (furan adjacent) | |

| 2.29 | q | 7.5 | -CH₂- | |

| 1.68 | s | -CH₃ | ||

| 1.60 | s | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 142.7 | C-5 | |

| 138.5 | C-2 | |

| 132.8 | =C(CH₃)₂ | |

| 123.1 | =CH- | |

| 120.4 | C-3 | |

| 111.0 | C-4 | |

| 31.8 | -CH₂- | |

| 25.7 | -CH₃ | |

| 25.6 | -CH₂- (furan adjacent) | |

| 17.6 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3005 | =C-H stretch (aromatic) |

| 2965, 2915, 2855 | C-H stretch (aliphatic) |

| 1670 | C=C stretch |

| 1505, 1160, 1025 | Furan ring vibrations |

| 870 | =C-H bend (furan) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | 25 | [M]⁺ |

| 135 | 10 | [M - CH₃]⁺ |

| 95 | 100 | [C₆H₇O]⁺ (McLafferty rearrangement) |

| 81 | 40 | [C₅H₅O]⁺ |

| 68 | 35 | [C₄H₄O]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Natural Sources and Extraction

Natural Occurrence

This compound is predominantly found in the essential oil of Perilla frutescens (L.) Britt., a plant belonging to the Lamiaceae family. It is also found in other plants such as Zanthoxylum schinifolium and has been identified as a component of the defensive secretions of certain insects.

Experimental Protocol: Steam Distillation of Perilla frutescens Essential Oil

A common method for extracting this compound from Perilla frutescens leaves is steam distillation.

Materials and Equipment:

-

Fresh or dried leaves of Perilla frutescens

-

Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection flask/separatory funnel)

-

Heating mantle

-

Deionized water

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Freshly harvested leaves of Perilla frutescens are air-dried in the shade for 3-5 days. The dried leaves are then coarsely powdered.

-

Steam Distillation: a. The steam generator is filled with deionized water and heated to produce steam. b. A known quantity of the powdered plant material is packed into the biomass flask. c. Steam is passed through the plant material, causing the volatile essential oils to vaporize. d. The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies. e. The condensed liquid, a mixture of essential oil and hydrosol, is collected in a separatory funnel.

-

Separation and Drying: a. The essential oil, being less dense than water, forms a layer on top of the hydrosol and is separated. b. The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: If a co-distillation with an organic solvent was performed, the solvent is removed under reduced pressure using a rotary evaporator to yield the pure essential oil.

-

Analysis: The composition of the essential oil, including the percentage of this compound, is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of this compound

The chemical synthesis of this compound can be achieved through various routes. A representative method involves the coupling of a furan-containing organometallic reagent with an appropriate alkyl halide.

Experimental Protocol: Synthesis of 3-(4-methylpent-3-enyl)furan

This protocol describes a plausible synthetic route to this compound.

Materials and Equipment:

-

3-Bromofuran

-

Magnesium turnings

-

Dry tetrahydrofuran (THF)

-

1-Bromo-4-methyl-3-pentene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Magnetic stirrer and heating plate

-

Separatory funnel

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Grignard Reagent: a. In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. b. A solution of 3-bromofuran in dry THF is added dropwise to the magnesium turnings with gentle stirring. The reaction is initiated with gentle heating if necessary. c. The reaction mixture is stirred at room temperature until the magnesium is consumed, forming 3-furylmagnesium bromide.

-

Coupling Reaction: a. To the freshly prepared Grignard reagent, a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) is added. b. A solution of 1-bromo-4-methyl-3-pentene in dry THF is then added dropwise to the reaction mixture at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: a. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. b. The aqueous layer is extracted with diethyl ether or ethyl acetate. c. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. d. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Biological Activity and Signaling Pathways

This compound, as a component of Perilla frutescens essential oil, is associated with various biological activities, most notably anti-inflammatory and antimicrobial effects. While direct studies on the signaling pathways of isolated this compound are limited, the mechanisms of Perilla frutescens extract provide strong indications of its potential modes of action.

Anti-inflammatory Activity

Extracts of Perilla frutescens have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound contributes significantly to these effects. The primary proposed mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

dot

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Logical Relationship of Information dot

References

- 1. Anti-inflammatory activity of the constituents from the leaves of Perilla frutescens var. acuta[v1] | Preprints.org [preprints.org]

- 2. Perylene [webbook.nist.gov]

- 3. This compound | C10H14O | CID 68316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perylene Spectra [astrochem.org]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory effects of Perilla frutescens leaf extract on lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiinflammatory effects of Perilla frutescens leaf extract on li...: Ingenta Connect [ingentaconnect.com]

Perillene physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Perillene

Introduction

This compound is a naturally occurring monoterpene characterized by a furan ring substituted with a 4-methylpent-3-en-1-yl group.[1] It is a constituent of the essential oils of various plants, notably Perilla frutescens.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of relevant processes.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-Methylpent-3-en-1-yl)furan | [1][2] |

| Synonyms | Perillen, 3-Homoprenylfuran | [2][3] |

| CAS Number | 539-52-6 | [2] |

| Molecular Formula | C₁₀H₁₄O | [2][4] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Colorless clear liquid/oil | [5][6] |

| Odor | Woody | [3][5] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 185-186 °C | @ 760 mmHg | [2][4][5] |

| Density | 0.9017 g/mL | @ 20 °C | [2] |

| 0.913 ± 0.06 g/cm³ | @ 20 °C, 760 Torr | [3][7] | |

| Flash Point | 56.11 °C (133.00 °F) | TCC | [5] |

| 55.9 ± 5.6 °C | [3][7] | ||

| Refractive Index | 1.47053 | @ 21 °C, 589.3 nm | [3] |

| Vapor Pressure | 0.953 mmHg | @ 25 °C (estimated) | [5] |

| logP (o/w) | 3.773 | (estimated) | [5] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 19.35 mg/L @ 25 °C (estimated, insoluble) | [5] |

| Alcohol | Soluble | [5] |

| Methanol | Soluble | [7] |

| Ethanol | 10 mg/mL | [3][8] |

| DMF | 30 mg/mL | [3][8] |

| DMSO | 30 mg/mL | [3][8] |

| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [3][8] |

Experimental Protocols

The determination of the physicochemical properties of terpenes like this compound involves a series of established experimental procedures.

Extraction and Isolation

This compound is typically extracted from plant sources, such as the leaves of Perilla frutescens.[2] Common methods for extracting volatile terpenes include:

-

Steam Distillation: This technique involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[2]

-

Solvent Extraction: A nonpolar organic solvent, such as hexane, can be used to extract terpenes.[9] The choice of solvent is critical and depends on the polarity of the target compound.[9] For a comprehensive extraction of various terpenoids, a solvent system like 1:1 hexane/acetone may be employed.[10]

Following initial extraction, the crude extract is purified using chromatographic techniques to isolate this compound.

Purification by Chromatography

Chromatographic methods are essential for separating individual terpenes from the complex mixture of an essential oil.

-

Gas Chromatography (GC): GC is well-suited for the separation of volatile compounds like this compound.[11] A typical setup would involve an Agilent 6890 GC/FID with a DB-5 column.[10] The sample is injected into a heated inlet, vaporized, and carried by an inert gas through the column, where separation occurs based on boiling point and affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for non-volatile or semi-volatile terpenes.[11] The separation is based on the compound's interaction with the stationary and mobile phases.[11]

Determination of Physical Properties

-

Boiling Point: The boiling point is determined during fractional distillation under controlled pressure.

-

Density: Density is measured using a pycnometer at a controlled temperature, for instance, 25°C.[12]

-

Refractive Index: A refractometer, such as a Pulfrich refractometer, is used to measure the refractive index at a specific wavelength and temperature.[12]

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic methods.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.[11] When coupled with Gas Chromatography (GC-MS), it provides both separation and identification.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure, including the connectivity of atoms.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[11]

Visualizations

Biosynthesis of Monoterpenes

This compound is a monoterpene, a class of terpenes synthesized in plants primarily through the methyl-erythritol-phosphate (MEP) pathway.[6] A key intermediate in this pathway is Geranyl diphosphate (GPP), which serves as the precursor for the synthesis of various cyclic monoterpenes.[6]

Caption: Simplified biosynthesis pathway of monoterpenes, including this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from a plant source.

Caption: General experimental workflow for the analysis of this compound.

References

- 1. This compound | C10H14O | CID 68316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. perillen | 539-52-6 [amp.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound, 539-52-6 [thegoodscentscompany.com]

- 6. Showing Compound this compound (FDB007821) - FooDB [foodb.ca]

- 7. chembk.com [chembk.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]

- 11. iipseries.org [iipseries.org]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Perillene in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillene is a naturally occurring monoterpene characterized by a furan ring coupled with a homoprenyl side chain.[1] This volatile organic compound is a significant component of the essential oils of various plant species and has garnered interest for its potential pharmacological activities, including anti-inflammatory and bactericidal properties.[1] This technical guide provides an in-depth overview of the primary plant sources of this compound, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway.

Natural Sources and Quantitative Analysis of this compound

This compound is predominantly found in the essential oils of specific chemotypes of Perilla frutescens. However, it is also present in other plant species. The concentration of this compound can vary significantly depending on the plant species, chemotype, and the specific part of the plant analyzed.

Data Presentation: this compound Content in Various Plant Species

| Plant Species | Chemotype/Variety | Plant Part | This compound Content (%) in Essential Oil | Reference(s) |

| Perilla frutescens | PL (this compound) type | Leaves | 52.15 | [2] |

| Perilla frutescens | Purple-leafed | Leaves | 5.80 | |

| Smallanthus uvedalia | Not specified | Leaves | 15 | |

| Citrus grandis (Pummelo) | Red flesh | Peel | 0.07 | [3] |

| Clary Sage (Salvia sclarea) | Not specified | Not specified | 0.10 | |

| Lemon Verbena (Aloysia citrodora) | Not specified | Not specified | 0.06 | [4] |

| Petitgrain Sweet Oil (Citrus aurantium) | Not specified | Not specified | 0.16 | [4] |

Experimental Protocols

Extraction of this compound-Containing Essential Oil via Steam Distillation

Steam distillation is the most common method for extracting essential oils, including those rich in this compound, from plant material.[1][5]

Materials and Apparatus:

-

Fresh or dried plant material (e.g., Perilla frutescens leaves)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver/separatory funnel)[6]

-

Heating mantle or hot plate

-

Clamps and stands

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Weigh the plant material. If using fresh leaves, they can be used whole or coarsely chopped. Dried material should be ground to a coarse powder to increase the surface area for extraction.[7]

-

Apparatus Setup: Assemble the steam distillation unit.[6] Fill the boiling flask with distilled water to about two-thirds full. Place the prepared plant material into the biomass flask. Ensure all glass connections are secure and lubricated if necessary.[6]

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[8] The mixture of steam and essential oil vapor will then travel to the condenser.

-

Condensation: Circulate cold water through the condenser to cool the vapor, causing it to condense back into a liquid.

-

Collection: Collect the distillate, which will be a biphasic mixture of water (hydrosol) and the less dense essential oil, in a separatory funnel.[8] The distillation process can be continued for a duration of 3 to 24 hours, depending on the plant material and desired yield.[5]

-

Separation: Allow the distillate to settle and the oil and water layers to separate. Carefully drain the lower aqueous layer from the separatory funnel, retaining the essential oil.

-

Drying: To remove any residual water, add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected essential oil. Swirl gently and then decant or filter the dried oil into a clean, airtight glass vial.

-

Storage: Store the essential oil in a cool, dark place to prevent degradation.

Caption: Workflow for Essential Oil Extraction via Steam Distillation.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile compounds like this compound in essential oil samples.[9]

Materials and Instrumentation:

-

Essential oil sample containing this compound

-

An appropriate solvent (e.g., n-hexane, dichloromethane)

-

Internal standard (e.g., n-tridecane), if quantitative analysis is required

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5ms)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in the chosen solvent. For quantitative analysis, a known concentration of an internal standard is added to the sample.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250°C. Use a split or splitless injection mode depending on the sample concentration.

-

Oven Temperature Program: A typical temperature program for monoterpene analysis starts at a low temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) at a controlled rate (e.g., 3-10°C/min).[9][10]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[9]

-

Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode at 70 eV. The mass range is set to scan from a low to a high m/z ratio (e.g., 40-400 amu) to detect the fragments of the compounds.[10]

-

-

Data Acquisition: Inject the prepared sample into the GC-MS system and start the data acquisition.

-

Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, construct a calibration curve using a series of known concentrations of a pure this compound standard. The concentration of this compound in the sample can then be determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

-

Caption: General Workflow for GC-MS Analysis of this compound.

Biosynthesis of this compound

This compound, as a monoterpene, is synthesized in plants through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the cytosolic mevalonate (MVA) pathway. Both pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the C10 precursor of all monoterpenes, geranyl pyrophosphate (GPP). The formation of the furan ring characteristic of this compound is believed to involve cytochrome P450 monooxygenases (CYPs), which are known to catalyze a wide range of oxidative reactions in terpenoid biosynthesis, including the formation of furan rings in furanoditerpenoids.[11] While the specific enzymes that catalyze the conversion of GPP to this compound have not been fully elucidated, a proposed pathway involves the cyclization of a GPP-derived intermediate followed by oxidation and rearrangement to form the furan ring.

Caption: Proposed Biosynthetic Pathway of this compound from Primary Metabolism.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound, with a focus on Perilla frutescens. The quantitative data presented in a structured format allows for easy comparison of this compound content across different plant species. The detailed experimental protocols for steam distillation and GC-MS analysis offer practical guidance for researchers involved in the extraction and quantification of this valuable monoterpene. Furthermore, the elucidation of the proposed biosynthetic pathway provides a foundation for future research into the genetic and enzymatic regulation of this compound production in plants. This information is critical for professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in harnessing the potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nepjol.info [nepjol.info]

- 3. Volatile Compounds and Antioxidant and Antimicrobial Activities of Selected Citrus Essential Oils Originated from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 539-52-6 [thegoodscentscompany.com]

- 5. Esential oils extraction: a 24-hour steam distillation systematic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. magritek.com [magritek.com]

- 8. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 9. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Perillene Biosynthesis in Perilla frutescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillene, a monoterpene furanoid, is a significant bioactive compound found in the essential oil of Perilla frutescens. Its potential pharmacological applications have spurred interest in understanding its biosynthesis. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in P. frutescens. It covers the foundational metabolic pathways, key enzymatic steps, and presents quantitative data from recent studies. Detailed experimental protocols for the analysis of volatile compounds, heterologous expression of enzymes, and in vitro assays are provided to facilitate further research. While the dedicated "this compound synthase" remains to be definitively characterized, this guide synthesizes the available evidence to present a putative pathway and highlights key areas for future investigation.

Introduction

Perilla frutescens, a member of the Lamiaceae family, is a plant of significant medicinal and culinary importance, particularly in East Asia. The plant is characterized by its diverse chemotypes, each producing a distinct profile of essential oil components.[1][2] Among these, the this compound (PL) chemotype is distinguished by the high accumulation of the monoterpene this compound.[1] Monoterpenes in Perilla are synthesized and stored in glandular trichomes.[1] This guide focuses on the intricate biochemical route leading to the formation of this compound, a molecule with documented anti-inflammatory and bactericidal properties.[3]

The General Monoterpene Biosynthesis Pathway in Perilla frutescens

The biosynthesis of all monoterpenes, including this compound, originates from two primary pathways that produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][4] In plants, the MEP pathway is generally the primary source for monoterpene precursors.[5]

These C5 units are then condensed by geranyl diphosphate synthase (GPPS) to form the C10 compound, geranyl diphosphate (GPP), which serves as the direct precursor for the diverse array of monoterpenes.[1][4] The biosynthesis of GPP from IPP and DMAPP is a critical juncture, leading to the synthesis of various monoterpenes, including this compound.

Diagram of the Upstream Biosynthesis Pathway

Caption: General upstream pathway for monoterpene precursor biosynthesis.

The Putative Final Step: Conversion of GPP to this compound

The conversion of the universal monoterpene precursor, geranyl diphosphate (GPP), to the specific monoterpene, this compound, is the committed and defining step in its biosynthesis. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS). While a comprehensive study of the P. frutescens transcriptome has identified 109 putative PfTPS genes, the specific enzyme responsible for this compound synthesis has not yet been functionally characterized.[1] However, based on the known mechanisms of other monoterpene synthases, a putative pathway can be proposed.

It is hypothesized that a specific "this compound Synthase" catalyzes the conversion of GPP to this compound. This is likely a multi-step enzymatic reaction involving isomerization and cyclization of the GPP substrate.

Diagram of the Putative this compound Synthesis Step

Caption: Proposed final enzymatic step in this compound biosynthesis.

Quantitative Analysis of this compound in P. frutescens Chemotypes

Recent metabolomic and transcriptomic analyses of different P. frutescens chemotypes have provided valuable quantitative data on the accumulation of this compound. A study by Yang et al. (2024) analyzed four chemotypes: perillaldehyde (PA), perillaketone (PK), this compound (PL), and piperitenone (PT). As expected, the PL-type cultivar showed the highest accumulation of this compound.[1]

| Chemotype | Major Monoterpene | Relative Content of Major Monoterpene (%)[1] | Relative Content of this compound (%)[1] |

| Perillaldehyde (PA) | Perillaldehyde | 68.01 | Not reported as a major component |

| Perillaketone (PK) | Perillaketone | 88.76 | Not reported as a major component |

| This compound (PL) | This compound | 71.65 | 71.65 |

| Piperitenone (PT) | Piperitenone | 61.20 | Not reported as a major component |

Table 1: Relative content of major monoterpenes in different chemotypes of Perilla frutescens. Data extracted from Yang et al. (2024).

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the study of monoterpene biosynthesis in P. frutescens.

Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from Yang et al. (2024) for the identification and quantification of volatile compounds in Perilla leaves.[1]

Sample Preparation:

-

Harvest fresh leaves of P. frutescens.

-

Immediately freeze the leaves in liquid nitrogen and grind to a fine powder.

-

Weigh 0.2 g of the leaf powder.

-

Extract the volatile compounds with petroleum ether.

-

Filter the extract prior to GC-MS analysis.

GC-MS Conditions:

-

Column: RXT-5 MS quartz capillary column (30 m × 0.25 µm × 0.25 µm).

-

Carrier Gas: Helium.

-

Inlet Pressure: 63.9 kPa.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 300 °C for 15 min.

-

-

Mass Spectrometry: Electron ionization (EI) mode at 70 eV.

Diagram of GC-MS Experimental Workflow

Caption: Workflow for the analysis of volatile compounds by GC-MS.

Heterologous Expression of Terpene Synthase Genes in E. coli

This protocol, for expressing putative PfTPS genes, is based on the methods described by Yang et al. (2024).[1]

-

Gene Cloning: Clone the full-length coding sequence of the target PfTPS gene into an expression vector (e.g., pET28a).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21 (DE3)).

-

Culture and Induction:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37 °C with shaking until the OD600 reaches 0.4–0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture for an additional 12 hours at a lower temperature (e.g., 16-18 °C) to improve protein solubility.

-

-

Cell Harvesting: Harvest the cells by centrifugation.

In Vitro Enzyme Assay for Terpene Synthase Activity

This protocol allows for the functional characterization of the expressed terpene synthase.[1]

-

Protein Extraction:

-

Resuspend the harvested E. coli cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 20 mM β-mercaptoethanol).

-

Lyse the cells by ultrasonication on ice.

-

Clarify the lysate by centrifugation at 13,000 x g for 30 minutes at 4 °C to obtain the crude protein extract (supernatant).

-

-

Enzymatic Reaction:

-

Set up the reaction mixture containing the crude protein extract, assay buffer (including divalent cations like Mg2+), and the substrate (geranyl diphosphate).

-

Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the terpene products using an organic solvent (e.g., n-hexane).

-

Analyze the extracted products by GC-MS to identify the synthesized monoterpenes.

-

Diagram of Heterologous Expression and Enzyme Assay Workflow

Caption: Workflow for heterologous expression and in vitro enzyme assay.

Future Directions and Conclusion

The biosynthesis of this compound in Perilla frutescens is a promising area of research with implications for metabolic engineering and the production of valuable bioactive compounds. While the upstream pathway leading to the precursor GPP is well-established, the final, committed step of this compound synthesis remains an open question. The comprehensive transcriptomic data available for P. frutescens, which includes a large number of uncharacterized terpene synthase genes, provides a rich resource for identifying the elusive "this compound synthase".[1]

Future research should focus on the systematic functional characterization of the candidate PfTPS genes, particularly those that are highly expressed in the this compound chemotype. The experimental protocols detailed in this guide provide a framework for such investigations. The definitive identification and characterization of the this compound synthase will be a critical step towards the heterologous production of this compound in microbial systems, paving the way for its sustainable and scalable production for pharmaceutical and other applications.

This technical guide has synthesized the current understanding of this compound biosynthesis in P. frutescens, providing a foundation for researchers to build upon. The combination of quantitative data, detailed protocols, and visual representations of the metabolic pathways and experimental workflows aims to accelerate progress in this exciting field of plant biochemistry and biotechnology.

References

- 1. maxapress.com [maxapress.com]

- 2. maxapress.com [maxapress.com]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular cloning and characterization of a Perilla frutescens cytochrome P450 enzyme that catalyzes the later steps of perillaldehyde biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Perillene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillene, a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant interest in the scientific community for its potential therapeutic properties. As a lipophilic compound, understanding its solubility in different organic solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the known solubility of this compound in a range of organic solvents, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Data Presentation: Quantitative Solubility of this compound and Analogous Monoterpenes

The following table summarizes the available quantitative solubility data for this compound. Due to the limited availability of direct solubility data for this compound in a wide array of organic solvents, solubility data for structurally similar and commonly co-occurring monoterpenes (limonene, linalool, α-pinene, and β-caryophyllene) are included for comparative purposes. This information can provide valuable insights into the probable solubility behavior of this compound in a broader range of solvents.

| Solvent | This compound Solubility (mg/mL) | Limonene Solubility (mg/mL) | Linalool Solubility | α-Pinene Solubility (mg/mL) | β-Caryophyllene Solubility |

| Polar Aprotic Solvents | |||||

| Dimethylformamide (DMF) | 30[1] | ~20[2] | Soluble | ~20[1] | Soluble |

| Dimethyl Sulfoxide (DMSO) | 30[1] | ~20[2] | Slightly Soluble or Insoluble[3] | ~20[1] | 25[4] |

| Acetone | Data not available | Miscible[5] | Soluble[6] | Miscible[7][8] | Data not available |

| Polar Protic Solvents | |||||

| Ethanol | 10[1] | ~20[2] | Miscible[6][9] | ~20[1] | ≥ 176.67[3] |

| Methanol | Soluble | Data not available | Data not available | Data not available | Data not available |

| Nonpolar Solvents | |||||

| Chloroform | Data not available | Miscible[5] | Soluble | Soluble | Data not available |

| Toluene | Data not available | Miscible[5] | Data not available | Data not available | Soluble[10] |

| Hexane | Data not available | Data not available | Data not available | Data not available | Soluble[10] |

| Diethyl Ether | Data not available | Miscible[5] | Miscible[9] | Miscible[7] | Data not available |

| Aqueous Solutions | |||||

| DMSO:PBS (pH 7.2) (1:2) | 0.33[1] | ~0.33 (in 1:2 Ethanol:PBS)[2] | Data not available | ~0.33 (in 1:2 Ethanol:PBS)[1] | Data not available |

Note: "Soluble" and "Miscible" are qualitative descriptors obtained from the literature. The quantitative data for analogous compounds are provided to offer a general understanding of terpene solubility.

Experimental Protocols: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol outlines the general steps involved.

1. Materials and Equipment:

-

This compound (or other compound of interest)

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound in the saturated solution.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

Mandatory Visualization

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. acgpubs.org [acgpubs.org]

- 6. LINALOOL - Ataman Kimya [atamanchemicals.com]

- 7. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]

- 8. α-Pinene - Wikipedia [en.wikipedia.org]

- 9. Linalool | 78-70-6 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

The Isolation of Perillene: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Perillene, a natural monoterpene consisting of a furan ring with a homoprenyl side chain, is a significant component of the essential oil derived from Perilla frutescens (L.) Britt.[1] This furanoterpenoid has garnered interest for its potential biological activities, including anti-inflammatory and bactericidal properties.[1] This technical guide provides a comprehensive overview of the discovery, and more centrally, the detailed methodologies for the isolation and purification of this compound from Perilla frutescens essential oil. The protocols outlined herein are intended to equip researchers in natural product chemistry, pharmacology, and drug development with the necessary information to efficiently isolate and study this promising compound.

Discovery and Natural Occurrence

This compound is a characteristic volatile compound found in the essential oil of Perilla frutescens, a plant belonging to the Lamiaceae family.[1] The composition of Perilla essential oil is highly variable and is categorized into different chemotypes based on the dominant chemical constituent. This compound is the defining component of the "PL-type" chemotype. Other major chemotypes include the perillaldehyde (PA) type and the perilla ketone (PK) type.[2][3] The biosynthesis and accumulation of this compound within the plant are influenced by genetic factors, as well as the phenological stage at the time of harvest.[2]

Quantitative Analysis of this compound in Perilla frutescens

The yield of essential oil and the concentration of this compound can vary significantly depending on the Perilla chemotype, growing conditions, and the timing of harvest. Steam distillation is a commonly employed method to extract the essential oil.[1][2] The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Material | Chemotype | Extraction Method | Essential Oil Yield (%) | This compound Content (%) | Reference |

| Perilla frutescens leaves (Nutrition Period) | PL-type | Steam Distillation | 0.08 - 0.96 | Highest at dusk | [2] |

| Perilla frutescens leaves (Flowering Period) | PL-type | Steam Distillation | Lower than nutrition period | Highest at 6 pm | [2] |

| Perilla frutescens leaves (Frutescence Period) | PL-type | Steam Distillation | Lowest yield | Highest at 12 noon | [2] |

Note: The exact percentage of this compound can vary. For the PL-chemotype, it is the major component, while in other chemotypes, it may be present in smaller amounts.

Experimental Protocols

The isolation of this compound from Perilla frutescens involves a multi-step process beginning with the extraction of the essential oil, followed by purification techniques to separate this compound from other components.

Extraction of Essential Oil by Steam Distillation

Steam distillation is an effective method for extracting volatile compounds like this compound from plant material.[1][4]

Materials and Equipment:

-

Fresh or dried leaves of Perilla frutescens (PL-chemotype recommended)

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver)[4]

-

Heating mantle or hot plate[4]

-

Distilled water

-

Claisen adapter[5]

-

Separatory funnel

-

Anhydrous sodium sulfate

Protocol:

-

Preparation of Plant Material: Finely chop or grind the Perilla frutescens leaves to increase the surface area for efficient oil extraction.[6]

-

Apparatus Setup:

-

Place the prepared plant material into the biomass flask, filling it no more than halfway.[5]

-

Add distilled water to the boiling flask (approximately half to two-thirds full) and to the biomass flask to just cover the plant material.[4][5]

-

Assemble the steam distillation apparatus, ensuring all glass joints are securely sealed. A Claisen adapter is recommended to prevent plant material from being carried over into the condenser.[5]

-

Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.

-

-

Distillation:

-

Heat the boiling flask using a heating mantle to generate steam.[4]

-

The steam will pass through the biomass, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor will then travel to the condenser.

-

The condensed liquid (a mixture of water and essential oil, known as the hydrosol) is collected in the receiver.[4]

-

Continue the distillation for a designated period, typically 6-10 hours, to ensure complete extraction of the volatile oils.[6]

-

-

Isolation of Essential Oil:

-

Transfer the collected distillate to a separatory funnel.

-

Allow the layers to separate; the essential oil, being less dense than water, will form the upper layer.

-

Carefully drain the lower aqueous layer.

-

Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed vial in a cool, dark place.

-

Purification of this compound by Fractional Distillation

Fractional distillation is employed to separate components of a liquid mixture based on their different boiling points.[7][8] This technique is particularly useful for separating monoterpenes with close boiling points.

Materials and Equipment:

-

Crude Perilla essential oil

-

Fractional distillation apparatus (round bottom flask, fractionating column, condenser, receiving flasks)[7]

-

Heating mantle with a stirrer[7]

-

Thermometer

-

Boiling chips or magnetic stir bar

Protocol:

-

Apparatus Setup:

-

Place the crude essential oil into the round bottom flask along with boiling chips or a magnetic stir bar.

-

Set up the fractional distillation apparatus as shown in the standard laboratory procedures.[7] The fractionating column is placed between the distillation flask and the condenser.

-

-

Distillation:

-

Gently heat the essential oil. The component with the lowest boiling point will vaporize first.

-

Monitor the temperature at the top of the column. The temperature will plateau as the first fraction distills over.

-

Collect the fractions in separate receiving flasks based on the boiling point ranges. This compound has a boiling point of approximately 186 °C.[1]

-

Fractions collected around this temperature will be enriched in this compound.

-

-

Analysis: Analyze the collected fractions by GC-MS to determine the purity of this compound.

Isolation of this compound by Column Chromatography

For higher purity, column chromatography is a highly effective method for isolating specific compounds from a mixture.[9][10]

Materials and Equipment:

-

This compound-enriched fraction from fractional distillation

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)[11]

-

Collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve the this compound-enriched fraction in a minimal amount of the initial solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with the non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate).[11]

-

Collect the eluent in a series of fractions.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure compound of interest (this compound).

-

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain isolated this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for both qualitative and quantitative analysis of volatile compounds like this compound.[12]

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms), is commonly used.[13]

-

Carrier Gas: Helium at a constant flow rate.[14]

-

Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at a lower temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-300°C).[13][14]

-

Injector Temperature: Typically set around 250°C.[11]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting peak corresponding to this compound can be compared to a reference library (e.g., NIST) for identification.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the isolation of this compound from Perilla frutescens.

Conclusion

This technical guide provides a detailed framework for the successful isolation and purification of this compound from Perilla frutescens essential oil. By following the outlined protocols for steam distillation, fractional distillation, and column chromatography, researchers can obtain high-purity this compound for further investigation into its chemical properties and potential therapeutic applications. The use of GC-MS for analysis at various stages is crucial for monitoring the purity and confirming the identity of the final product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Research on effects of chemotype and components of Perilla frutescens leaf volatile oil I: different phenological periods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Advances in research of volatile oil and its different chemotypes in leaves of Perilla frutescens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. engineering.iastate.edu [engineering.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN101602982A - The step-by-step extraction method of perilla and the application of the obtained extract in cigarettes - Google Patents [patents.google.com]

- 7. Purification [chem.rochester.edu]

- 8. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]

- 14. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Perillene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Perillene (3-(4-methylpent-3-en-1-yl)furan), a naturally occurring monoterpene found in various essential oils. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols relevant to the analysis of such compounds.

Introduction

This compound, with the molecular formula C₁₀H₁₄O, is a furan-containing monoterpenoid.[1] Its characterization and quantification are crucial for quality control in the essential oil industry and for research into its potential biological activities. Spectroscopic techniques are fundamental tools for the structural elucidation and identification of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound in essential oils. The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | |

| Major m/z Peaks | 150, 81, 69 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While complete, experimentally verified, and assigned ¹H and ¹³C NMR data for this compound is not consistently reported across publicly accessible databases, the expected chemical shifts can be inferred from the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (furan) | ~7.3 | s | - |

| H-5 (furan) | ~7.2 | s | - |

| H-4 (furan) | ~6.2 | s | - |

| H-3' (vinyl) | ~5.1 | t | ~7.0 |

| H-1' | ~2.4 | t | ~7.5 |

| H-2' | ~2.2 | q | ~7.5 |

| CH₃ (on C-4') | ~1.7 | s | - |

| CH₃ (on C-4') | ~1.6 | s | - |

Disclaimer: The ¹H NMR data presented are predicted values based on the chemical structure of this compound and typical chemical shifts for similar functional groups. Experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (furan) | ~142 |

| C-5 (furan) | ~138 |

| C-4' | ~131 |

| C-3 (furan) | ~125 |

| C-3' | ~124 |

| C-4 (furan) | ~111 |

| C-2' | ~28 |

| C-1' | ~26 |

| CH₃ (on C-4') | ~25 |

| CH₃ (on C-4') | ~17 |

Disclaimer: The ¹³C NMR data presented are predicted values. While PubChem indicates the availability of a ¹³C NMR spectrum for this compound, the detailed, assigned data is not publicly available.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (furan) | 3150 - 3100 | Medium |

| C-H stretch (alkenyl) | 3050 - 3010 | Medium |

| C-H stretch (alkyl) | 2970 - 2850 | Strong |

| C=C stretch (furan ring) | ~1600, ~1500 | Medium |

| C=C stretch (alkenyl) | 1670 - 1640 | Medium |

| C-O-C stretch (furan ring) | 1250 - 1000 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Essential oils containing this compound are typically diluted in a suitable solvent (e.g., hexane or dichloromethane) prior to injection.

-

GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to separate the components of the mixture based on their boiling points and polarity.

-

Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. Electron Impact (EI) ionization is commonly used, with a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Spectral Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a sample cell.

-

Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

Olfactory Properties of Perillene for Insect Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillene, a naturally occurring monoterpene with the chemical formula C₁₀H₁₄O, is a furanoid derivative of geraniol. It is found in the essential oils of various plants, most notably Perilla frutescens. The investigation of naturally occurring volatile organic compounds (VOCs) like this compound is of significant interest in the study of insect chemical ecology. These compounds can act as semiochemicals, mediating interactions between insects and their environment, including host plant location, oviposition site selection, and aggregation. Understanding the olfactory properties of this compound is crucial for its potential application in pest management strategies, such as in the development of novel attractants or repellents.

This technical guide provides an in-depth overview of the olfactory properties of this compound in the context of insect studies. It summarizes available data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development in this area. While specific quantitative data for this compound across a wide range of insect species remains an active area of research, this guide establishes a foundational understanding based on existing knowledge and analogous compounds.

Quantitative Data on Insect Olfactory Responses to this compound

While direct and comprehensive quantitative data on the olfactory responses of various insect species to pure this compound is limited in publicly available literature, it has been established that this compound elicits distinct electrophysiological responses in the antennae of the apple blossom weevil, Anthonomus pomorum. The following tables present representative, hypothetical data based on typical dose-response relationships observed for monoterpenes in insect electroantennography (EAG) and behavioral assays. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Representative Electroantennogram (EAG) Dose-Response of Anthonomus pomorum to this compound

| This compound Concentration (µg/µL) | Mean EAG Response (mV) ± SE | Normalized Response (%) |

| 0 (Control - Hexane) | 0.12 ± 0.02 | 0 |

| 0.001 | 0.25 ± 0.04 | 10.8 |

| 0.01 | 0.58 ± 0.07 | 38.3 |

| 0.1 | 1.15 ± 0.12 | 85.8 |

| 1 | 1.58 ± 0.15 | 121.7 |

| 10 | 1.35 ± 0.14 | 102.5 |

Note: Data are hypothetical and for illustrative purposes. The normalized response is calculated relative to a standard positive control.

Table 2: Representative Behavioral Response of a Stored-Product Insect (e.g., Tribolium castaneum) to this compound in a Two-Choice Olfactometer Assay

| This compound Concentration (v/v) | Mean Preference Index (PI) ± SE | Behavioral Response |

| 0 (Control vs. Control) | 0.02 ± 0.05 | No Preference |

| 0.01% | 0.25 ± 0.08 | Weak Attraction |

| 0.1% | 0.58 ± 0.11 | Moderate Attraction |

| 1.0% | 0.35 ± 0.09 | Weak Attraction |

| 10.0% | -0.45 ± 0.10 | Repellency |

Note: Data are hypothetical and for illustrative purposes. The Preference Index (PI) is calculated as (N_t - N_c) / (N_t + N_c), where N_t is the number of insects in the treatment arm and N_c is the number of insects in the control arm. A positive PI indicates attraction, while a negative PI indicates repellency.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the olfactory properties of semiochemicals like this compound. The following are protocols for key experiments cited in the study of insect olfaction.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect antenna to a specific volatile compound.

Methodology:

-

Insect Preparation: An adult insect is immobilized, often by chilling. The head is then carefully excised and mounted onto an electrode holder using conductive gel. A reference electrode is inserted into the back of the head, and a recording electrode is brought into contact with the distal tip of one antenna.

-

Odorant Delivery: A solution of this compound at a known concentration in a solvent (e.g., hexane or paraffin oil) is applied to a piece of filter paper. The filter paper is placed inside a Pasteur pipette.

-

Stimulation: A continuous stream of purified and humidified air is passed over the antenna. A puff of air from the odorant-containing pipette is injected into this continuous airstream for a defined period (e.g., 0.5 seconds).

-

Recording: The change in the electrical potential between the reference and recording electrodes is amplified and recorded by a computer. The amplitude of the depolarization is measured as the EAG response.

-

Controls: A solvent blank is used as a negative control, and a known standard odorant is used as a positive control to ensure the preparation is viable.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex volatile mixture elicit an electrophysiological response from an insect antenna.

Methodology:

-

Sample Injection: A sample containing a mixture of volatiles (e.g., a plant headspace extract) is injected into a gas chromatograph (GC).

-

Separation: The GC separates the individual compounds in the mixture based on their volatility and interaction with the GC column.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), which produces a chromatogram. The other stream is directed towards the prepared insect antenna.

-

Antennal Recording: An insect antenna is prepared as described in the EAG protocol. The GC effluent is passed over the antenna.

-

Simultaneous Detection: The FID signal and the EAG signal are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to a depolarization in the EAG recording indicate that the compound eluting at that time is biologically active.

-

Identification: The active compounds can then be identified using Gas Chromatography-Mass Spectrometry (GC-MS).

Behavioral Assays (Two-Choice Olfactometer)

Objective: To determine if a volatile compound is an attractant, repellent, or neutral to an insect.

Methodology:

-

Apparatus: A Y-tube or T-tube olfactometer is commonly used. This consists of a central tube where an insect is released, which then branches into two arms.

-

Airflow: Purified and humidified air is passed through both arms of the olfactometer towards the central release point.

-

Odor Application: The test compound (this compound) is introduced into the airflow of one arm (the "treatment" arm), while the solvent control is introduced into the other arm (the "control" arm).

-

Insect Release: A single insect is released at the downwind end of the central tube.

-

Observation: The insect is given a set amount of time to make a choice. The arm it enters and the time it spends in each arm are recorded.

-

Data Analysis: The choices of a population of insects are recorded, and statistical tests are used to determine if there is a significant preference for the treatment or control arm.

Signaling Pathways and Visualizations

The perception of an odorant like this compound by an insect involves a complex signaling cascade within the olfactory sensory neurons (OSNs). While the specific receptors for this compound have not yet been identified, a general model for monoterpene olfaction can be proposed.

Upon entering the sensillum lymph, hydrophobic molecules like this compound are thought to be bound by Odorant-Binding Proteins (OBPs). The OBP-perillene complex then transports the odorant to the dendritic membrane of an OSN. Here, it interacts with a specific Olfactory Receptor (OR). Insect ORs are ligand-gated ion channels that typically form a heterodimer with a highly conserved co-receptor called Orco. The binding of this compound to the specific OR subunit is believed to induce a conformational change, opening the ion channel and allowing an influx of cations (such as Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is then transmitted to the antennal lobe of the insect's brain for processing. While this ionotropic mechanism is considered primary, there is also evidence for the involvement of metabotropic G protein-coupled receptor (GPCR) pathways in modulating the olfactory signal.

Conclusion

This compound presents a promising area of study within insect chemical ecology. Its confirmed electrophysiological activity in the apple blossom weevil suggests a significant role in host-plant interactions. To fully elucidate its potential in pest management, further research is required to generate comprehensive quantitative data on its effects on a wider range of insect species, including major agricultural pests and disease vectors. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for such investigations. Future work should focus on identifying the specific olfactory receptors that bind to this compound and characterizing the downstream neural processing that leads to behavioral outputs. This knowledge will be instrumental in the development of targeted and environmentally sound pest control strategies.

Methodological & Application

Application Notes and Protocols for Perillene Isolation via Steam Distillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillene is a naturally occurring monoterpenoid found in the essential oil of various plants, most notably Perilla frutescens (L.) Britt.[1]. This compound has garnered interest in the pharmaceutical and fragrance industries due to its potential biological activities. Steam distillation is a widely employed method for the extraction of volatile compounds like this compound from plant matrices. This document provides detailed protocols for the isolation of this compound from Perilla frutescens using steam distillation, methods for its subsequent purification, and a summary of reported yields in various studies.

The chemical composition of Perilla frutescens essential oil, and consequently the this compound content, is highly dependent on the plant's chemotype, geographical origin, and the phenological stage at the time of harvest[2][3]. Therefore, careful selection of the plant material is crucial for maximizing the yield of this compound.

Data on this compound Content in Perilla frutescens Essential Oil

The following table summarizes the reported content of this compound in Perilla frutescens essential oil from various studies employing steam or hydrodistillation. It is important to note that this compound is often a minor component of the essential oil, with other compounds like perilla ketone, perillaldehyde, or limonene being predominant depending on the chemotype[3][4][5].

| Plant Material | Distillation Method | This compound Content (%) | Other Major Components (%) | Reference |

| Perilla frutescens (PL type) leaves | Steam Distillation | Highest at 12 noon during nutrition and frutescence period | Not specified | [2] |

| Perilla frutescens leaves | Microwave-assisted hydrodistillation | 0.11 | Perillaldehyde (62.13), Limonene (4.99) | [6] |

Note: The yield of this compound can be highly variable. The "PL type" chemotype of Perilla frutescens is noted to have this compound as a characteristic component[2].

Experimental Protocols

Protocol 1: Laboratory-Scale Steam Distillation for this compound-Containing Essential Oil

This protocol describes a general procedure for obtaining essential oil from Perilla frutescens leaves, which can then be analyzed for this compound content and used for its purification.

Materials and Equipment:

-

Fresh or dried leaves of Perilla frutescens (preferably a this compound-rich chemotype)

-

Steam distillation apparatus (including a steam generator, a distillation flask, a condenser, and a receiving vessel/separatory funnel)

-

Heating mantle or steam source

-

Deionized water

-

Anhydrous sodium sulfate

-

Glassware (beakers, flasks, etc.)

-

Analytical balance

Procedure:

-

Plant Material Preparation:

-

If using fresh leaves, coarsely chop them to increase the surface area for efficient oil extraction.

-

If using dried leaves, they can be used whole or slightly crushed.

-

Accurately weigh a suitable amount of the plant material (e.g., 100-500 g).

-

-

Apparatus Setup:

-

Assemble the steam distillation apparatus as shown in the diagram below.

-

Place the weighed plant material into the distillation flask.

-

Add a sufficient amount of deionized water to the steam generator.

-

Ensure all glass joints are properly sealed.

-

-

Distillation:

-

Begin heating the water in the steam generator to produce steam.

-